N-[4-(benzyloxy)phenyl]-2-chloropropanamide

MAO-B inhibition Parkinson's disease benzyloxyphenyl pharmacophore

N-[4-(benzyloxy)phenyl]-2-chloropropanamide (CAS 743444-38-4) is a synthetic small molecule (C₁₆H₁₆ClNO₂, MW 289.76 g/mol) classified as a chlorinated propanamide derivative bearing a 4-benzyloxyphenyl substituent. Its structure features a chiral center at the 2-carbon of the propanamide moiety, a reactive 2-chloro substituent, and a benzyloxy ether linkage amenable to hydrogenolysis.

Molecular Formula C16H16ClNO2
Molecular Weight 289.76
CAS No. 743444-38-4
Cat. No. B2854957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(benzyloxy)phenyl]-2-chloropropanamide
CAS743444-38-4
Molecular FormulaC16H16ClNO2
Molecular Weight289.76
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)Cl
InChIInChI=1S/C16H16ClNO2/c1-12(17)16(19)18-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19)
InChIKeySWOIBPNEUOSMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(benzyloxy)phenyl]-2-chloropropanamide (CAS 743444-38-4) Procurement Guide: Chemical Identity and Baseline Properties


N-[4-(benzyloxy)phenyl]-2-chloropropanamide (CAS 743444-38-4) is a synthetic small molecule (C₁₆H₁₆ClNO₂, MW 289.76 g/mol) classified as a chlorinated propanamide derivative bearing a 4-benzyloxyphenyl substituent [1]. Its structure features a chiral center at the 2-carbon of the propanamide moiety, a reactive 2-chloro substituent, and a benzyloxy ether linkage amenable to hydrogenolysis. Computed physicochemical properties include XLogP3-AA of 3.6, a topological polar surface area of 38.3 Ų, and 5 rotatable bonds [1]. The compound is commercially available from multiple suppliers at typical purities of 95% to 98%, with hazard classifications H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is marketed primarily as a research chemical and synthetic building block.

Why In-Class Analogs Cannot Substitute for N-[4-(benzyloxy)phenyl]-2-chloropropanamide in Dedicated Research Programs


The 2-chloropropanamide scaffold is employed across multiple medicinal chemistry campaigns, yet the specific combination of the (R/S)-2-chloropropanamide core with a 4-benzyloxyphenyl aniline creates a unique stereoelectronic and reactivity profile that cannot be replicated by in-class analogs . Distal structural variations—such as the 3-chloropropanamide regioisomer, the 2,2-dimethylpropanamide analog, or the 4-methoxyphenyl derivative—alter the electrophilicity of the α-chloro carbon, the hydrogen-bonding capacity of the amide NH, and the steric environment around the chiral center. These parameters directly impact reactivity in nucleophilic displacement reactions, acylation kinetics, and, where applicable, target-protein recognition. Without rigorous side-by-side experimental comparison data, any assumption that an analog with a similar CAS cluster or molecular formula (e.g., 2-[4-(4-chlorobenzyl)phenoxy]propanamide, CAS 71548-72-6) would behave identically in a complex chemical or biological system is scientifically unsubstantiated. The absence of published, comparator-based evidence makes empirical validation mandatory for each intended application.

Quantitative Evidence Assessment for N-[4-(benzyloxy)phenyl]-2-chloropropanamide: A Comparator-Based Analysis


MAO-B Inhibitory Activity: Class-Level Structural Alert Without Target-Compound Data

The 4-(benzyloxy)phenyl moiety is a validated pharmacophore for potent, selective, and reversible monoamine oxidase B (MAO-B) inhibition, as exemplified by the clinical candidates safinamide and sembragiline. In a systematic study, a related biaryl derivative (compound 12c) achieved an hMAO-B IC₅₀ of 8.9 nM with >10,000-fold selectivity over MAO-A, and demonstrated in vivo neuroprotection in an MPTP-induced mouse model of Parkinson's disease [1]. However, N-[4-(benzyloxy)phenyl]-2-chloropropanamide was not among the derivatives tested. No direct MAO-B inhibition data exist for this specific compound. The presence of the 2-chloropropanamide warhead, which could potentially react covalently with active-site residues, distinguishes this compound from the characterized reversible inhibitors and precludes quantitative potency extrapolation.

MAO-B inhibition Parkinson's disease benzyloxyphenyl pharmacophore

PNMT Inhibitory Activity: Single-Point Screening Data Lacking Comparator Context

A BindingDB entry (ChEBML_152563) indicates that N-[4-(benzyloxy)phenyl]-2-chloropropanamide was evaluated for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) [1]. The assay entry was last updated in November 2007. However, the quantitative affinity data (Ki or IC₅₀) is not publicly retrievable through the current BindingDB interface, and no comparator compounds or structure-activity relationship (SAR) context is provided. Without access to the primary screening results or a defined benchmark (e.g., a known PNMT inhibitor such as SKF-64139), this data point cannot substantiate any differentiation claim.

PNMT inhibition phenylethanolamine N-methyltransferase BindingDB

Sodium Channel Modulation: Pharmacophore Mapping Excludes the 2-Chloropropanamide Scaffold

Independent pharmacophore mapping studies have identified the N-benzyl 2-amino-3-methoxypropionamide unit and the (3-fluoro)benzyloxyphenyl fragment as structural determinants that promote sodium channel slow inactivation in catecholamine A differentiated CAD neuronal cells [1]. The benzyloxyphenyl group is implicated in NaV channel modulation. However, the 2-chloropropanamide core of the target compound diverges structurally from the validated pharmacophore, which requires a specific amino-methoxypropionamide linker. No sodium channel electrophysiology data have been reported for N-[4-(benzyloxy)phenyl]-2-chloropropanamide, and the structural deviations are substantial enough to preclude class-level extrapolation.

sodium channel slow inactivation benzyloxyphenyl pharmacophore NaV modulation

Cytochrome P450 Inhibition: Presence of Structurally Related Screening Data Without Target-Compound Confirmation

ChEMBL and BindingDB contain high-throughput CYP450 inhibition profiles for numerous 2-chloropropanamide analogs. For instance, CHEMBL4163694 (a structurally distinct chloro-propanamide) showed IC₅₀ values of 1.40 μM (CYP1A2), 2.80 μM (CYP2C9), and 7.50 μM (CYP2C8) in human liver microsomes [1]. The critical structural divergence between the tested analogs and N-[4-(benzyloxy)phenyl]-2-chloropropanamide precludes any direct quantitative extrapolation. No CYP450 inhibition data for the target compound itself were located in public databases.

CYP450 inhibition drug metabolism hepatic microsomes

Physicochemical Differentiation: Computed Versus Experimentally Measured Properties and Purity Specifications

Vendor-sourced data indicate that commercially available N-[4-(benzyloxy)phenyl]-2-chloropropanamide is supplied at certified purities of 95% (AKSci) and 98% (Fluorochem, CymitQuimica) . The computed XLogP3-AA is 3.6 and the topological polar surface area is 38.3 Ų [1]. In contrast, the structurally closest non-benzyloxy analog, 2-chloro-N-(4-methoxyphenyl)propanamide, is reported to yield "better results than 2-chlorobenzoyl chloride" in certain acylation reactions , implying that the benzyloxy-to-methoxy substitution can alter reaction outcomes. However, no direct comparative reactivity study between the benzyloxy and methoxy derivatives is publicly available. Pricing differentials exist: the compound is listed at approximately £174.00 for 2 g (98% purity) .

physicochemical properties purity specification vendor comparison

Synthetic Utility: Reactivity Differentiation Based on the 2-Chloro Electrophilic Center

The 2-chloropropanamide moiety serves as an electrophilic handle for nucleophilic displacement reactions (e.g., with amines, thiols, or alkoxides), enabling the introduction of diverse functional groups at the α-carbon. The adjacent chiral center (undefined stereocenter in commercial racemic material) [1] provides a potential entry point for asymmetric synthesis or diastereomeric resolution. In contrast, the 3-chloropropanamide regioisomer (CAS not specified for the benzyloxy analog) positions the electrophile at the β-carbon, altering both the reaction mechanism (favoring elimination over substitution under basic conditions) and the stereochemical outcome . The 2,2-dimethylpropanamide analog (CAS 454473-72-4) eliminates the chiral center entirely and sterically shields the amide NH. No published systematic reactivity comparison across these analogs is available, but fundamental organic chemistry principles dictate that these structural differences will produce divergent reaction kinetics and product distributions.

synthetic building block nucleophilic displacement chiral pool synthesis

Recommended Application Scenarios for Procuring N-[4-(benzyloxy)phenyl]-2-chloropropanamide Based on Available Evidence


Synthetic Intermediate for Nucleophilic Displacement Libraries

The 2-chloro substituent provides a reactive electrophilic center for generating focused libraries of 2-amino, 2-thio, or 2-alkoxy propanamide derivatives via nucleophilic displacement. The commercial availability at 95–98% purity (AKSci, Fluorochem, CymitQuimica) supports its use as a building block in medicinal chemistry campaigns where the benzyloxyphenyl group is retained as a pharmacophoric element. Researchers should verify purity by HPLC or NMR prior to use, particularly when employing the 95% grade for sensitive catalytic transformations.

Reference Standard for Chiral Chromatography Method Development

Because the commercial material is supplied as a racemic mixture [1], it can serve as a reference standard for developing chiral HPLC or SFC methods aimed at resolving the (R)- and (S)-2-chloropropanamide enantiomers. This application is valuable in programs where enantioselective synthesis or chiral purity determination is required.

Starting Material for Benzyloxy Deprotection Studies

The benzyloxy ether is susceptible to hydrogenolysis (H₂, Pd/C) or acidolytic cleavage (BBr₃, TFA), yielding the corresponding 4-hydroxyanilide derivative as a versatile intermediate for further functionalization. This deprotection strategy is relevant for researchers exploring structure-activity relationships where the free phenol serves as a hydrogen-bond donor or a site for subsequent O-alkylation or O-acylation [1].

Negative Control for MAO-B or Sodium Channel Pharmacophore Validation

Given the established role of the benzyloxyphenyl moiety in MAO-B inhibition [2] and sodium channel modulation [3], but the structural deviation of the 2-chloropropanamide core from validated pharmacophores, this compound could serve as a specificity control in target engagement assays. Its inclusion in a screening panel alongside known active benzyloxyphenyl derivatives would help define the structural boundaries of the pharmacophore and confirm that observed activity is not merely a consequence of the benzyloxyphenyl fragment alone.

Quote Request

Request a Quote for N-[4-(benzyloxy)phenyl]-2-chloropropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.